molecular formula C22H21N3O4 B2511087 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide CAS No. 1206986-16-4

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide

Cat. No.: B2511087
CAS No.: 1206986-16-4
M. Wt: 391.427
InChI Key: CIXKGDSFZXWDKW-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes an oxazole ring, a piperidinyl group, and a methoxyphenyl group. It has garnered attention due to its potential biological activities and its role in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, where it catalyzes the conversion of prothrombin to thrombin .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a rapid onset of inhibition . This compound has a high selectivity for FXa over other human coagulation proteases, with an inhibitory constant of 0.08 nM for human FXa .

Biochemical Pathways

By inhibiting FXa, this compound prevents the generation of thrombin, a key enzyme in the coagulation cascade . Thrombin is responsible for converting fibrinogen into fibrin, which forms the structural basis of a blood clot . Therefore, the inhibition of FXa leads to a reduction in thrombin generation and, consequently, a decrease in blood clot formation .

Pharmacokinetics

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl this compound has been identified as the major circulating metabolite in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by this compound results in a reduction in thrombin generation . This leads to a decrease in blood clot formation, thereby preventing thromboembolic diseases . Preclinical studies have demonstrated its dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate. This intermediate undergoes further reactions, including oxidation and cyclization, to form the final product. Sodium chlorite is often used as an oxidizing agent in these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistency and scalability. The purification of intermediates and the final product is typically achieved through recrystallization or slurry methods, avoiding the need for column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates that lead to the final compound. These intermediates often contain functional groups such as amines, lactams, and substituted phenyl rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its high selectivity for factor Xa and its potential for modification make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-28-18-11-10-16(13-17(18)25-12-6-5-9-20(25)26)24-21(27)22-23-14-19(29-22)15-7-3-2-4-8-15/h2-4,7-8,10-11,13-14H,5-6,9,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXKGDSFZXWDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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